

Advanced Analytical Protocols for 2-Chloro-3-ethylpyrazine

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Compound of Interest

Compound Name: 2-Chloro-3-ethylpyrazine

CAS No.: 63450-95-3

Cat. No.: B1583717

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Executive Summary & Chemical Profile

2-Chloro-3-ethylpyrazine (CEP) is a critical heterocyclic intermediate used in the synthesis of high-value flavorants (e.g., 2-acetyl-3-ethylpyrazine) and pharmaceutical active ingredients. Its analysis presents specific challenges due to its volatility (BP ~185°C), potential for hydrolysis, and the existence of positional isomers that are difficult to resolve.

This guide provides a validated dual-platform approach: GC-MS for assay and volatile impurity profiling, and HPLC-UV for monitoring non-volatile degradation products.

Physicochemical Profile

Property	Value	Analytical Implication
CAS Number	63450-95-3	Primary Identifier
Molecular Formula	C ₆ H ₇ ClN ₂	MW: 142.59 g/mol
Boiling Point	184–185 °C	Ideal for Gas Chromatography
LogP	~2.50	Retains well on C18 RP-HPLC columns
Solubility	Soluble in MeOH, ACN, EtOAc	Compatible with standard organic solvents
Appearance	Colorless to pale yellow liquid	Darkening indicates oxidation/degradation

Method A: GC-MS Purity & Impurity Profiling (Primary Assay)

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for CEP analysis. The molecule's volatility allows for excellent peak shape without derivatization. MS detection is strictly required to differentiate CEP from non-halogenated pyrazine byproducts (e.g., 2,3-diethylpyrazine) and regioisomers.

Instrument Configuration

- System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
- Inlet: Split/Splitless, maintained at 250°C.
- Liner: Deactivated split liner with glass wool (to trap non-volatiles).
- Carrier Gas: Helium (99.999%) at 1.2 mL/min (Constant Flow).

Column Selection Strategy

- Primary Column (Screening): Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 μm).
 - Why: Low bleed, robust separation of the chlorinated product from lighter alkyl pyrazines.

- Secondary Column (Isomer Resolution): DB-WAX UI (Polyethylene glycol).
 - Why: If critical pairs (e.g., **2-chloro-3-ethylpyrazine** vs. 2-chloro-5-ethylpyrazine) co-elute on the non-polar DB-5, the polar WAX phase resolves them based on dipole interactions.

Thermal Program (SOP-GC-001)

Stage	Rate (°C/min)	Value (°C)	Hold Time (min)
Initial	-	60	2.0
Ramp 1	10	200	0.0
Ramp 2	25	280	3.0
Total Run	-	-	~19.0 min

Mass Spectrometer Settings

- Source Temp: 230°C
- Quad Temp: 150°C
- Scan Mode: Full Scan (35–300 amu) for identification; SIM for trace impurities.
- Solvent Delay: 3.5 min (to protect filament from solvent peak).

Sample Preparation

- Stock Solution: Weigh 50 mg CEP into a 20 mL volumetric flask. Dilute to volume with HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.
- Working Standard: Dilute Stock 1:100 to achieve ~250 µg/mL.
- Filtration: Filter through a 0.45 µm PTFE syringe filter (Do not use Nylon, as it may adsorb pyrazines).

Method B: HPLC-UV for Degradation Monitoring

Rationale: While GC is preferred for the main assay, HPLC is necessary to detect non-volatile or thermally unstable impurities, specifically hydrolysis products like 3-ethyl-2-hydroxypyrazine (tautomer of pyrazinone), which would not elute or would tail badly on GC.

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 μm).
- Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, improves peak shape for basic nitrogens).
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Detection: UV Diode Array (DAD).
 - 270 nm: Max absorption for pyrazine ring transitions.
 - 210 nm: Universal detection for impurities.

Gradient Profile

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibrate
2.0	5	Hold (Polar impurities elute)
12.0	90	Gradient Ramp
15.0	90	Wash
15.1	5	Re-equilibrate

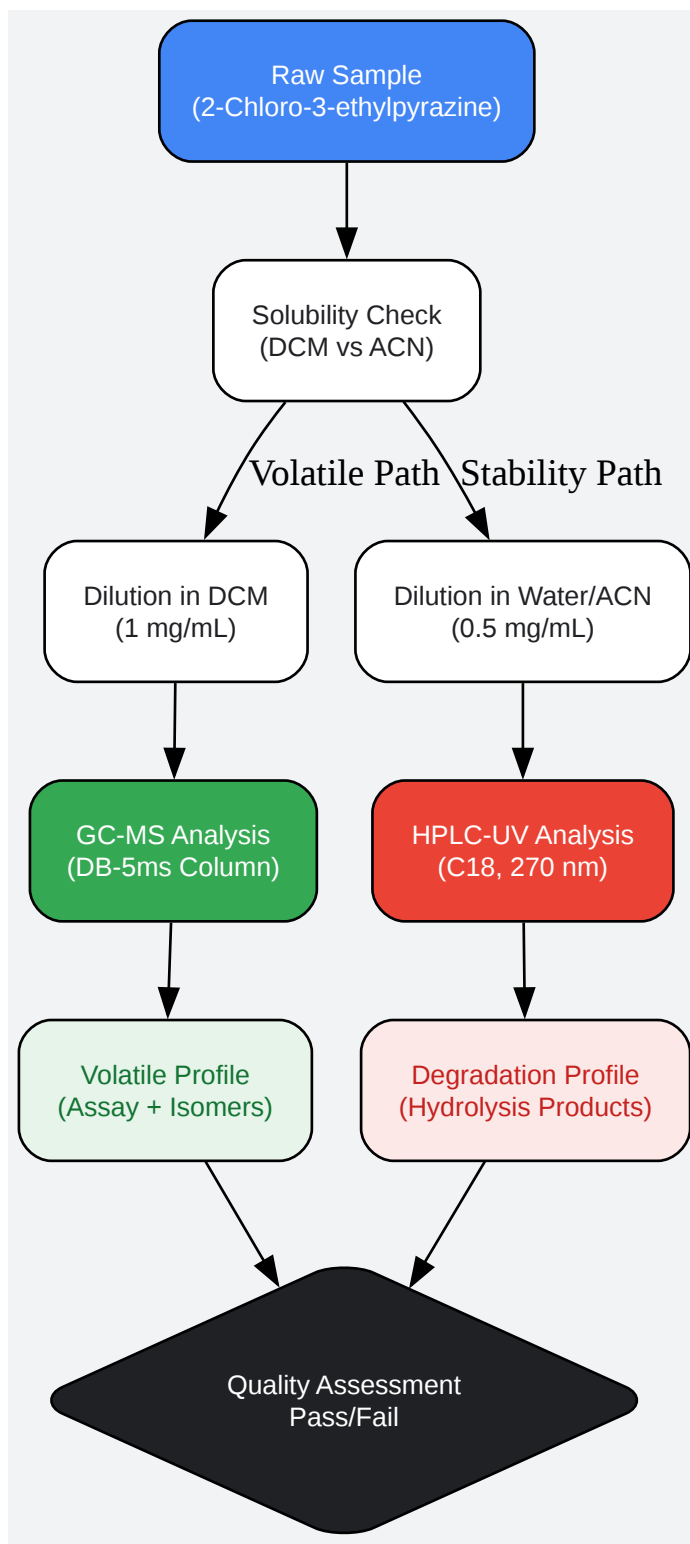
Structural Verification (NMR & IR)

For initial reference standard characterization, the following spectral fingerprints must be confirmed:

- ¹H NMR (CDCl₃, 400 MHz):

- Pyrazine Ring: Two doublets (or broad singlets) in the aromatic region (~8.2–8.5 ppm).
- Ethyl Group: Quartet (~2.8 ppm, 2H) and Triplet (~1.3 ppm, 3H).
- Note: The presence of a broad singlet >9.0 ppm suggests hydrolysis to the hydroxypyrazine.
- FT-IR (Neat):
 - Characteristic C=N stretch (~1520–1580 cm^{-1}).
 - C-Cl stretch (~1050–1100 cm^{-1}).

Analytical Workflow Diagram



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Figure 1: Integrated analytical workflow separating volatile assay (GC-MS) from stability indicating analysis (HPLC-UV).

Safety & Handling Protocols

- Hazards: **2-Chloro-3-ethylpyrazine** is a Combustible Liquid (Class 3) and a skin/eye irritant.
- Odor: Pyrazines have low odor thresholds. All sample prep must occur in a fume hood to prevent lab contamination with "nutty/roasted" odors which can be persistent.
- Storage: Store at 2–8°C under Argon/Nitrogen. Pyrazines can oxidize to N-oxides upon prolonged exposure to air.

References

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